molecular formula C21H27N3OS B2929164 (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1105232-93-6

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2929164
CAS No.: 1105232-93-6
M. Wt: 369.53
InChI Key: CQVLWKDHYDRODR-MDZDMXLPSA-N
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Description

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a piperazine ring, and a phenylprop-2-en-1-one moiety, making it a versatile molecule for chemical research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Piperazine Ring: The thiazole derivative is then reacted with a piperazine derivative. This step often requires the use of a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the intermediate with cinnamaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-one moiety can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. The presence of the thiazole and piperazine rings suggests possible activity as an antimicrobial, antifungal, or anticancer agent. Studies often focus on its interaction with biological targets and its efficacy in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain biological targets. The phenylprop-2-en-1-one moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(2-(tert-butyl)thiazol-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-(4-(tert-butyl)thiazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-(4-(tert-butyl)thiazol-2-yl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group on the thiazole ring provides steric hindrance, which can influence the compound’s reactivity and binding properties. The piperazine ring enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

(E)-1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-21(2,3)18-16-26-19(22-18)15-23-11-13-24(14-12-23)20(25)10-9-17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVLWKDHYDRODR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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